

Forigerimod: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Forigerimod

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Introduction

Forigerimod, also known as P140 or Lupuzor™, is a synthetic 21-amino acid phosphopeptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).^{[1][2][3]} It is a fragment of the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) corresponding to amino acids 131-151, with a critical phosphorylation at serine 140.^{[1][2]} This document provides a comprehensive technical overview of **Forigerimod**'s chemical structure, a detailed description of its synthesis, and an in-depth exploration of its mechanism of action.

Chemical Structure

Forigerimod is a linear peptide with the following amino acid sequence: Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-pSer-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr. The key modification is the phosphorylation of the serine residue at position 140.

Table 1: Chemical and Physical Properties of **Forigerimod**

Property	Value	Source
Molecular Formula	C ₁₁₇ H ₁₈₁ N ₃₄ O ₃₂ PS	PubChem
IUPAC Name	(4S)-4-[[[(2S,3S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[2-[[[(2S)-1-[(2S)-6-amino-2-[[2-[[[(2S,5S)-5-[[[(2S)-6-amino-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S)-2-[[[(2S,3S)-2-[[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid	PubChem
SMILES String	CC--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK-	PubChem

-C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
C(=O)NCC(=O)N--INVALID-LINK--
C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--
C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--
-C(=O)N--INVALID-LINK--
C(=O)N--INVALID-LINK--
CC">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O

Synthesis of Forigerimod

The synthesis of **Forigerimod** is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] This standard method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of a phosphopeptide like **Forigerimod** requires a specific strategy for the incorporation of the phosphorylated serine residue.

Experimental Protocol: Solid-Phase Synthesis of Forigerimod

This protocol is a representative example based on established methods for phosphopeptide synthesis.

1. Resin Preparation:

- A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

- The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.

3. Peptide Chain Elongation (Iterative Cycles):

- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.

4. Incorporation of Phosphoserine:

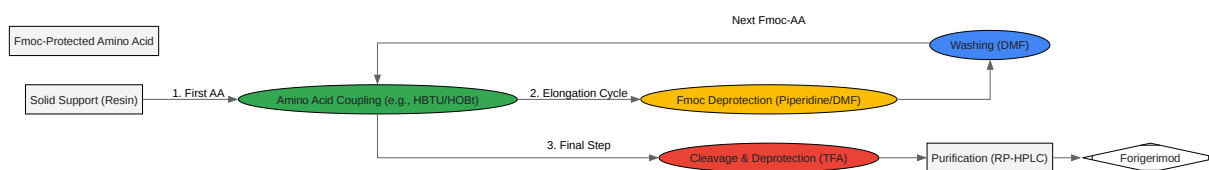
- For the introduction of phosphoserine at position 140, a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, is used during the corresponding coupling step. The benzyl (Bzl) group protects the phosphate moiety during synthesis.

5. Cleavage and Deprotection:

- Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers.

6. Purification and Characterization:

- The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.^[4]



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Figure 1: Solid-Phase Peptide Synthesis Workflow for **Forigerimod**.

Mechanism of Action

Forigerimod exerts its immunomodulatory effects by targeting chaperone-mediated autophagy (CMA), a cellular process responsible for the selective degradation of cytosolic proteins in lysosomes.

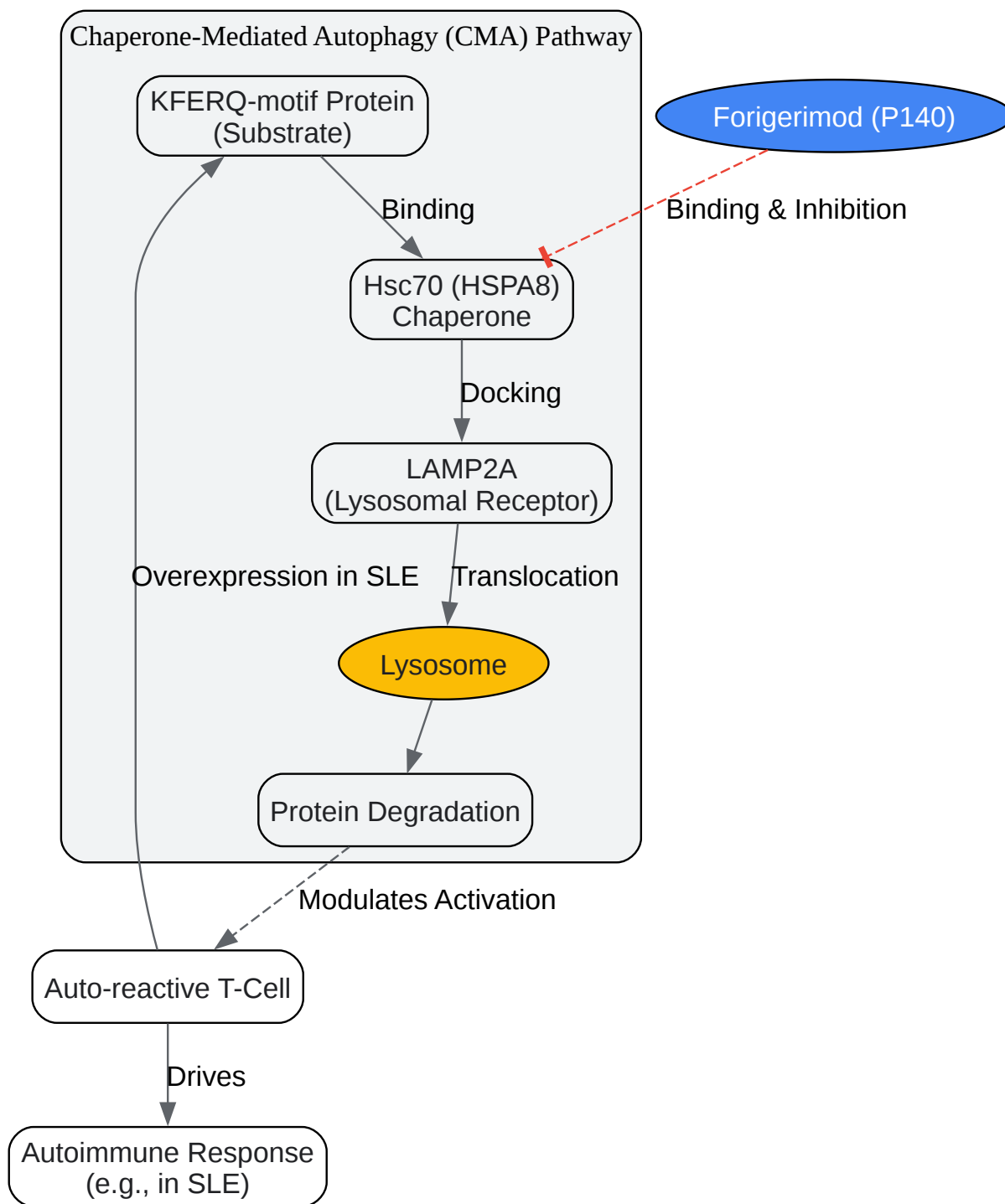
Chaperone-Mediated Autophagy (CMA)

CMA involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein), also known as HSPA8.[5][6] The Hsc70-substrate complex then binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and translocates the substrate into the lysosome for degradation.[6]

Forigerimod's Interaction with the CMA Pathway

Forigerimod has been shown to bind to the HSPA8/HSC70 chaperone protein.[5] This interaction is believed to interfere with the normal function of Hsc70 in the CMA pathway, leading to the inhibition of autophagy.[2] In autoimmune diseases like SLE, T lymphocytes can be hyperactivated, and CMA is thought to be abnormally enhanced in these cells.[1] By inhibiting this overactive CMA, **Forigerimod** can modulate the activation of auto-reactive T-cells, thereby reducing the autoimmune response.[1][7]

The downstream effects of this modulation include the depletion of hyperactivated autoreactive T and B cells, restoration of normal immune homeostasis, and a reduction in the production of pro-inflammatory mediators.[5]



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Figure 2: **Forigerimod**'s Mechanism of Action via CMA Inhibition.

Quantitative Data

While specific binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for T-cell proliferation are not consistently reported in publicly available literature, clinical trials have provided qualitative and some quantitative evidence of **Forigerimod**'s efficacy.

Table 2: Summary of Key In Vivo and Clinical Findings

Parameter	Observation	Study Type	Source
T-cell Modulation	Modulates the activation of auto-reactive T-cells.	Preclinical/Clinical	[1][7]
Autophagy Inhibition	Potently inhibits autophagy.	In vitro/In vivo	[2]
SLE Clinical Trials	Met its primary efficacy endpoint in Phase IIb trials for SLE.	Clinical Trial	[1]
Administration	Administered subcutaneously at a dose of 200 mcg.	Clinical Trial	[7]

Experimental Protocols for Efficacy Assessment

1. HSPA8/HSC70 Binding Assay:

- Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) could be employed to determine the binding affinity (Kd) of **Forigerimod** to purified HSPA8/HSC70 protein.
- Procedure Outline (SPR):
 - Immobilize recombinant HSPA8/HSC70 onto a sensor chip.
 - Flow different concentrations of **Forigerimod** over the chip.

- Measure the change in the refractive index at the surface, which is proportional to the mass of bound **Forigerimod**.

- Analyze the association and dissociation kinetics to calculate the Kd.

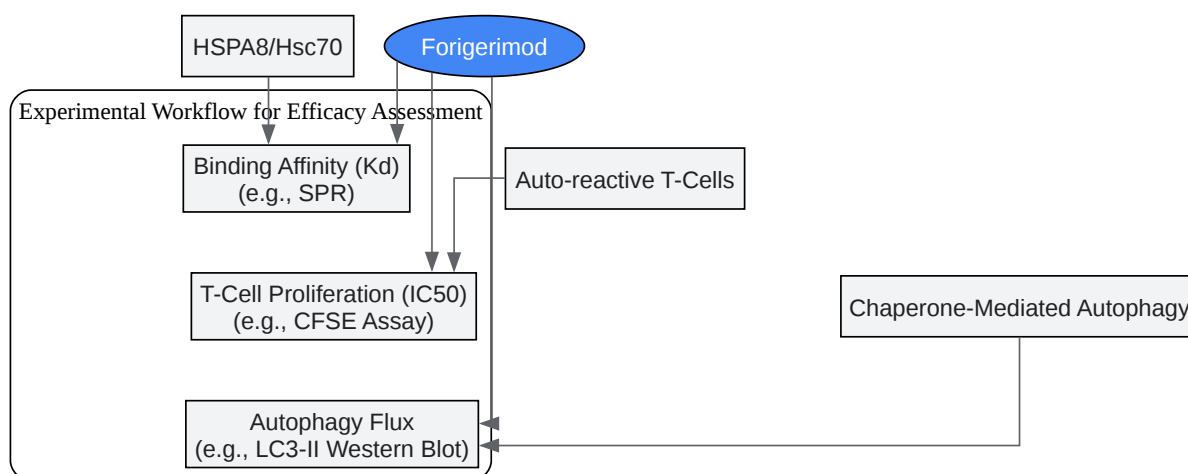
2. T-Cell Proliferation Assay:

- Method: A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.
- Procedure Outline:
 - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients.
 - Label the cells with CFSE.
 - Stimulate the T-cells with a mitogen (e.g., PHA) or a specific antigen in the presence of varying concentrations of **Forigerimod**.
 - After a period of incubation (typically 3-5 days), analyze the CFSE fluorescence of the cells by flow cytometry.
 - Proliferating cells will show a stepwise dilution of the CFSE dye. The IC50 can be calculated as the concentration of **Forigerimod** that inhibits T-cell proliferation by 50%.

3. Autophagy Flux Assay:

- Method: Monitoring the degradation of an autophagy substrate like LC3-II.
- Procedure Outline:
 - Culture a relevant cell line (e.g., T-lymphocytes).
 - Treat the cells with **Forigerimod** at various concentrations.
 - In a parallel set of experiments, treat cells with an autophagy inhibitor (e.g., bafilomycin A1) to block the final degradation step.

- Lyse the cells and perform a Western blot to detect the levels of LC3-II.
- An accumulation of LC3-II in the presence of **Forigerimod** compared to the control would indicate an inhibition of autophagy flux.



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Figure 3: Logical Relationship of Key Experimental Assays.

Conclusion

Forigerimod represents a promising therapeutic candidate for autoimmune diseases, with a well-defined chemical structure and a novel mechanism of action. Its synthesis via solid-phase peptide chemistry is a well-established and scalable process. The immunomodulatory effects of **Forigerimod** are attributed to its ability to inhibit chaperone-mediated autophagy by binding to HSPA8/HSC70, thereby dampening the activity of auto-reactive T-cells. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative phosphopeptide.

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